molecular formula C10H5Cl2F2N B1429816 2,4-Dichloro-6-(difluoromethyl)quinoline CAS No. 1422496-30-7

2,4-Dichloro-6-(difluoromethyl)quinoline

Cat. No.: B1429816
CAS No.: 1422496-30-7
M. Wt: 248.05 g/mol
InChI Key: MAFIVAUACPQVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(difluoromethyl)quinoline (CAS 1422496-30-7) is a high-purity, solid organic compound with a molecular weight of 248.06 g/mol and the molecular formula C 10 H 5 Cl 2 F 2 N . It serves as a versatile and valuable chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. The distinct reactivity of its two chlorine atoms at the 2- and 4-positions of the quinoline scaffold allows for sequential, site-selective functionalization, enabling the creation of diverse compound libraries . The difluoromethyl group at the 6-position is a key structural feature, as the incorporation of fluorine atoms is a common strategy in modern drug design to fine-tune a molecule's metabolic stability, lipophilicity, and overall bioavailability . The quinoline core is a privileged structure in pharmacology, known to be present in compounds with a broad spectrum of biological activities . This makes this compound a particularly promising intermediate for researchers developing novel therapeutic agents, especially in the areas of antiviral and antibacterial applications . This product is intended for research purposes only and is not for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F2N/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFIVAUACPQVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-6-(difluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two chlorine atoms and a difluoromethyl group. Its structure is pivotal in determining its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases and cognitive disorders .
  • Antimicrobial Activity : It has shown significant activity against various bacterial strains, including Staphylococcus aureus, suggesting potential as an antibacterial agent .
  • Antiparasitic Properties : The compound has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, indicating its potential in antimalarial therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing strong binding interactions with clumping factor A, a virulence factor that enhances bacterial adhesion . The compound exhibited a binding energy of 9.4 kcal mol-9.4\text{ kcal mol}, indicating high affinity.
  • Neuroprotective Effects :
    • Research indicated that derivatives of quinoline compounds could protect neuronal cells from oxidative stress by inhibiting MAO-B activity. This suggests that this compound may have similar protective effects .
  • Antiparasitic Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of chloroquine-resistant strains of Plasmodium falciparum. This is particularly significant given the rising resistance to traditional antimalarial drugs .

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus5.0Inhibition of clumping factor A
AntiparasiticPlasmodium falciparum1.5Inhibition of dihydroorotate dehydrogenase
NeuroprotectiveMAO-B3.0Enzyme inhibition leading to reduced oxidative stress

Scientific Research Applications

Antimicrobial Activity

2,4-Dichloro-6-(difluoromethyl)quinoline has demonstrated significant antimicrobial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

This suggests its potential as an antibacterial agent in clinical applications.

Antiparasitic Properties

The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that it may be effective in developing antimalarial therapies due to its ability to inhibit critical biological processes in the parasite .

Enzyme Inhibition

Studies have identified that this compound can inhibit various enzymes, including:

  • Monoamine oxidase (MAO) : Associated with neurodegenerative diseases.
  • Butyrylcholinesterase (BChE) : Linked to cognitive disorders.

These properties highlight its potential therapeutic applications in treating neurological conditions.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.

Case Study 2: Antimalarial Activity

In another research effort, the compound was tested against Plasmodium falciparum in vitro. Results indicated a significant reduction in parasitic load at low concentrations, suggesting that it could serve as a foundation for new antimalarial drugs. The study emphasized the need for further optimization of pharmacokinetic properties to enhance its efficacy in vivo .

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of the compound found that it effectively inhibited MAO activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could provide therapeutic benefits for patients with neurodegenerative disorders such as Alzheimer's disease .

Summary of Applications

Application AreaMechanism of ActionNotable Findings
AntimicrobialDisruption of cell wall synthesisEffective against Staphylococcus aureus
AntiparasiticInhibition of Plasmodium falciparumSignificant reduction in parasitic load
Enzyme InhibitionInhibition of MAO and BChEPotential neuroprotective effects

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2,4-dichloro-6-(difluoromethyl)quinoline with structurally related quinoline derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects
This compound 2-Cl, 4-Cl, 6-CF₂H 248.05 Enhanced lipophilicity, metabolic stability, balanced electronic effects
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 4-Cl, 6-OCH₃, 2-CF₃ 257.63 Increased solubility (methoxy), stronger electron-withdrawing (CF₃)
3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline 3-Br, 2-Cl, 4-Cl, 6-CF₃ 344.94 High steric bulk, potential for halogen bonding (Br)
2-Chloro-6-fluoroquinoline-4-carboxamide 2-Cl, 6-F, 4-CONH-R ~300 (varies) Carboxamide enhances hydrogen bonding and solubility
4-(4-Chlorophenyl)-6-fluoro-3-methylpyrazoloquinoline 4-Cl-C₆H₄, 6-F, 3-CH₃ N/A Extended π-system (pyrazoloquinoline), improved target affinity

Key Differences and Implications

Fluorinated Substituents: Difluoromethyl (CF₂H) vs. Fluorine Position: 6-Fluoro substituents (e.g., in pyrazoloquinoline derivatives) enhance aromatic electron deficiency, improving interactions with electron-rich biological targets .

Chlorine Substitution Patterns :

  • 2,4-Dichloro substitution creates a sterically hindered environment, which may improve binding specificity in hydrophobic pockets of enzymes or receptors .
  • In contrast, 4-chloro-2-trifluoromethyl derivatives (e.g., CAS 1701-27-5) prioritize electronic effects over steric bulk, favoring interactions with polar residues .

Functional Group Variations: Carboxamide derivatives (e.g., 2-chloro-6-fluoroquinoline-4-carboxamide) exhibit higher solubility due to hydrogen-bonding capabilities, making them more suitable for aqueous environments . Methoxy groups (e.g., 6-OCH₃ in CAS 1701-27-5) further enhance solubility but may reduce membrane permeability compared to halogens .

Q & A

Q. Table 1: Comparison of Fluorination Reagents for Quinoline Derivatives

ReagentConditionsYield (%)ByproductsReference
NFSI75°C, 36 h, DMF90PhSO2_2F
Selectfluor100°C, 24 h, MeCN65HF, Cl^-
XeF2_2RT, 12 h, CH2_2Cl2_250Xe, HF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(difluoromethyl)quinoline
Reactant of Route 2
2,4-Dichloro-6-(difluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.